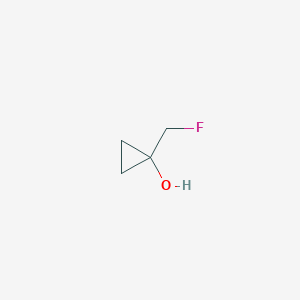
1-(Fluoromethyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoromethyl)cyclopropan-1-ol is an organic compound with the molecular formula C4H7FO It is a cyclopropane derivative where a fluoromethyl group is attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)cyclopropan-1-ol typically involves the fluorination of cyclopropane derivatives. One common method includes the reaction of cyclopropanol with fluorinating agents under controlled conditions. For instance, the use of fluorinated acetate salts in a microwave-based protocol can rapidly produce fluorinated cyclopropanes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of raw materials, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction could produce various alcohols.
Scientific Research Applications
1-(Fluoromethyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes.
Properties
Molecular Formula |
C4H7FO |
|---|---|
Molecular Weight |
90.10 g/mol |
IUPAC Name |
1-(fluoromethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H7FO/c5-3-4(6)1-2-4/h6H,1-3H2 |
InChI Key |
DRWLYLKWOQDKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




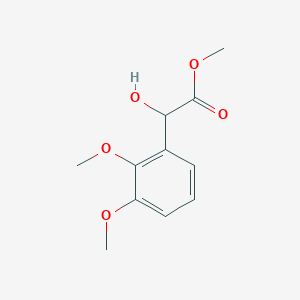
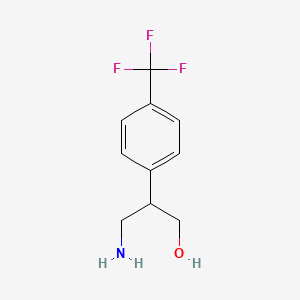
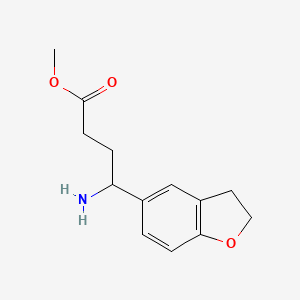
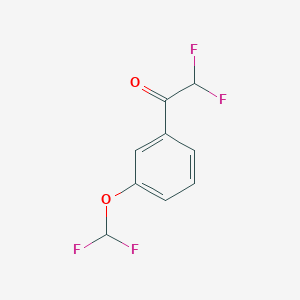
![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)
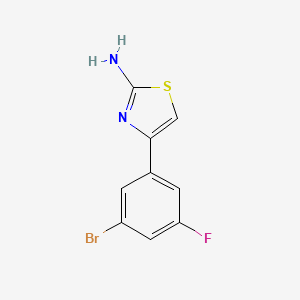
![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)
